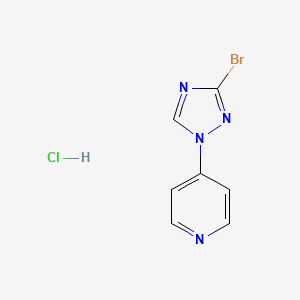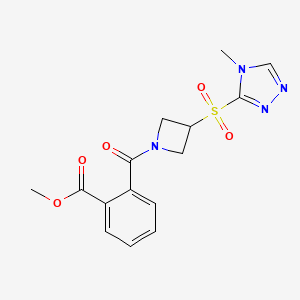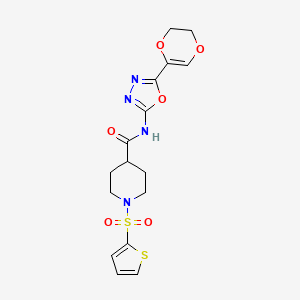
4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride” is a chemical compound that belongs to the family of 1,2,4-triazoles . It is used as a ligand for transition metals to create coordination complexes . It also has the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride”, involves a series of chemical reactions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride” is established by NMR and MS analysis . The molecular formula is C2H2BrN3 .Chemical Reactions Analysis
The chemical reactions involving “4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride” are complex and involve multiple steps . In vitro cytotoxic evaluation indicates that some of the hybrids exhibit potent inhibitory activities against certain cancer cell lines .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride” include a melting point of 186-188 °C, a predicted boiling point of 295.4±23.0 °C, and a predicted density of 2.102±0.06 g/cm3 . It is stored under inert gas (nitrogen or Argon) at 2–8 °C .Applications De Recherche Scientifique
Catalyst for Ester Synthesis
This compound, along with other 1,2,4-triazoles, can accept and transfer acyl groups in synthetic reactions. As a result, it acts as a useful catalyst for the synthesis of esters. For instance, it plays a role in the preparation of esters like 2,2-Dimethylacetoacetic Acid Ethyl Ester .
Anticancer and Antitumor Properties
Research has explored the potential of 1,2,4-triazoles, including derivatives like 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride , as anticancer agents. These compounds exhibit cytotoxic effects against cancer cells, making them promising candidates for drug development . Further studies are needed to understand their mechanisms of action and optimize their efficacy.
Antibacterial and Antifungal Activities
Some 1,2,4-triazoles demonstrate antibacterial and antifungal properties. While specific data on this compound’s activity is limited, it falls within the broader category of triazoles with potential antimicrobial effects. Researchers continue to investigate these properties for therapeutic applications .
Antioxidant Potential
The antioxidant activity of 1,2,4-triazoles contributes to their relevance in health-related research. Although direct evidence for 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride is scarce, its structural similarity to other triazoles suggests possible antioxidant effects .
Industrial Applications
Beyond biological and pharmaceutical contexts, 1,2,4-triazoles find use in industrial applications. These include propellants, explosives, pyrotechnics, and other chemical processes. While specific industrial uses for this compound may vary, its role in these fields underscores its versatility .
Safety And Hazards
Propriétés
IUPAC Name |
4-(3-bromo-1,2,4-triazol-1-yl)pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4.ClH/c8-7-10-5-12(11-7)6-1-3-9-4-2-6;/h1-5H;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKADFDNISHJBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=NC(=N2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Nitro-2-[4-[4-(5-nitropyridin-2-yl)oxyphenyl]phenoxy]pyridine](/img/structure/B2485355.png)

![[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl] 6-chloropyridine-3-carboxylate](/img/structure/B2485358.png)
![methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate](/img/structure/B2485360.png)
![3-Methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2485361.png)


![[2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2485366.png)

![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2485369.png)
![2-[4-(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-4-carbonitrile](/img/structure/B2485370.png)

![3-benzyl-1-(3,5-dimethoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2485372.png)
